Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a piperazine ring have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally known to positively modulate the pharmacokinetic properties of a drug substance .
Biological Activity
Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and neuropharmacological effects.
The compound has a molecular weight of approximately 376.46 g/mol and a molecular formula of C22H24N4O2. It features a piperazine ring and a tetrahydroquinazoline structure, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Weight | 376.46 g/mol |
Molecular Formula | C22H24N4O2 |
LogP | 5.0749 |
Polar Surface Area | 45.461 Ų |
Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. The tetrahydroquinazoline scaffold has been associated with the inhibition of key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
A study demonstrated that derivatives of tetrahydroquinazoline exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also present similar effects .
Antimicrobial Activity
Compounds containing piperazine moieties have been noted for their antimicrobial properties. Research indicates that piperazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial effects.
Neuropharmacological Effects
Piperazine derivatives are frequently explored for their neuropharmacological activities. This compound may influence neurotransmitter systems due to the presence of the piperazine structure. Research has indicated that piperazine compounds can modulate serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects .
Case Studies
- Anticancer Study : A derivative with structural similarities to the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Antimicrobial Screening : In a study evaluating various piperazine derivatives against Staphylococcus aureus and Escherichia coli, one compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Neuropharmacological Assessment : A behavioral study on mice treated with a piperazine derivative revealed reduced anxiety-like behavior in the elevated plus maze test compared to controls.
Properties
CAS No. |
946253-75-4 |
---|---|
Molecular Formula |
C26H30N4O4S |
Molecular Weight |
494.61 |
IUPAC Name |
methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35) |
InChI Key |
HWVOAALTDQLJGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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